molecular formula C8H15ClN2O2 B12320111 1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride

1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride

Cat. No.: B12320111
M. Wt: 206.67 g/mol
InChI Key: KIRPPCFCPGOEDZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (8aS)-1,1-dimethyl-6,7,8,8a-tetrahydro-5H-oxazolo[3,4-a]pyrazin-3-one hydrochloride, reflecting its bicyclic architecture and absolute configuration. The numbering system originates from the oxygen atom in the oxazole ring (position 1), proceeding through the fused pyrazine nitrogen (position 3) to the methyl-substituted bridgehead carbon (position 8a). The stereochemical descriptor (8aS) arises from the R configuration at the bridgehead carbon when viewed along the C8a–N4 bond axis, as determined through synthetic correlation with L-serine derivatives.

The molecular framework combines a partially saturated pyrazine ring (positions 5–8a) fused to an oxazol-3-one moiety (positions 1–4). Methyl groups at N1 and C8a create steric constraints that enforce a twisted boat conformation in the piperazine-like ring system. This stereochemical assignment aligns with synthetic protocols employing chiral pool strategies using L-amino acids, where retention of configuration occurs during cyclization steps.

X-ray Crystallographic Analysis of the Bicyclic Framework

Single-crystal X-ray diffraction reveals key structural features of the hydrochloride salt (Table 1). The oxazolo[3,4-a]pyrazine system adopts a folded conformation with a dihedral angle of 112.3° between the oxazole and pyrazine planes. Bond lengths in the oxazole ring (N2–C1 = 1.382 Å, C1–O1 = 1.213 Å) indicate substantial conjugation, while the pyrazine N4–C8a bond (1.452 Å) shows partial single-bond character due to saturation.

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P21/c
a (Å) 8.452(2)
b (Å) 12.673(3)
c (Å) 14.890(4)
β (°) 102.34(1)
V (ų) 1558.7(7)
Z 4

The piperazine ring exists in a chair conformation with axial methyl groups at N1 and C8a. Protonation at N4 creates a positively charged ammonium center that participates in three N–H···Cl hydrogen bonds (2.89–3.12 Å). The chloride counterion resides in a distorted tetrahedral environment, accepting hydrogen bonds from two ammonium protons and two water molecules in the crystal lattice.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

Solid-state characterization confirms exclusive existence of the 3-keto tautomer, stabilized by conjugation with the oxazole nitrogen and crystal packing forces. Solution-phase ¹H NMR (DMSO-d6) reveals dynamic equilibrium between keto and enol tautomers (95:5 ratio at 298 K), evidenced by exchange crosspeaks in NOESY spectra and temperature-dependent chemical shifts of the C3 carbonyl proton (δ 168.7 ppm in ¹³C NMR).

Infrared spectroscopy shows ν(C=O) stretching at 1712 cm⁻¹ (solid) versus 1698 cm⁻¹ (CDCl3 solution), indicating weaker conjugation in the solvated state. Variable-temperature ¹H NMR experiments (233–323 K) yield an activation energy ΔG‡ = 68.2 kJ/mol for the keto-enol interconversion, consistent with a proton transfer mechanism involving the oxazole nitrogen as a base.

Hydrogen Bonding Networks in the Hydrochloride Salt Form

The crystalline architecture features a three-dimensional network of N–H···Cl and O–H···Cl interactions (Figure 1). Each ammonium proton (N4–H) donates to two chloride ions (N–H···Cl = 2.89 Å, 3.12 Å), while chloride ions accept additional hydrogen bonds from lattice water molecules (O–H···Cl = 3.01 Å). This bifurcated hydrogen bonding creates chains along the direction, with van der Waals interactions between methyl groups providing interlayer stabilization.

Properties

IUPAC Name

1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-8(2)6-5-9-3-4-10(6)7(11)12-8;/h6,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRPPCFCPGOEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CNCCN2C(=O)O1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protection and Deprotection Pathways

A high-yielding route begins with tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate. Treatment with HCl in ethyl acetate/dichloromethane (4 M, 2 mL per 100 mg substrate) at 20°C for 50 minutes removes the Boc group, yielding the hydrochloride salt in 93% yield. The reaction proceeds under inert atmosphere, with NMR (400 MHz, CD3OD) confirming the structure: δ 4.53–4.58 (m, 1H), 3.08–3.14 (m, 2H), and 1.43 (s, 6H, dimethyl groups).

Diastereoselective Synthesis from Amino Acids

Chiral 1,1-dimethyl groups are introduced using l-amino acid methyl esters (e.g., alanine, valine). Cyclization of chloroacetyl chloride with benzylamine forms piperazine-diones, which are reduced with LiAlH4 and Boc-protected. Ortho-lithiation with sec-BuLi and subsequent electrophilic trapping installs the oxazole moiety. This method ensures defined stereochemistry, critical for biological activity in related compounds.

Functionalization at the 1-Position: Dimethyl Group Installation

Alkylation of Piperazine Intermediates

Unsubstituted piperazine is monoalkylated with methyl iodide under basic conditions (K2CO3, DMF) to introduce the first methyl group. A second alkylation or reductive amination with formaldehyde/NaBH4 adds the second methyl group, yielding 1,1-dimethylpiperazine. This intermediate is then cyclized with chloroacetyl chloride to form the oxazolo[3,4-a]pyrazine core.

Direct Use of 1,1-Dimethylpiperazine

Commercial 1,1-dimethylpiperazine simplifies synthesis. Reacting with α-bromo ketones (e.g., bromoacetone) in acetonitrile at 60°C forms the bicyclic system via SN2 displacement and intramolecular cyclization. The product is isolated as the free base and converted to hydrochloride using HCl gas in ethanol.

Hydrochloride Salt Formation and Crystallization

Acidic Workup Conditions

The free base is dissolved in dichloromethane (4 mL per 100 mg) and treated with 4 M HCl in ethyl acetate (2 mL per 100 mg). Stirring at room temperature for 1 hour precipitates the hydrochloride salt, which is filtered and dried under vacuum. This method avoids aqueous workups, minimizing hydrolysis risks.

Purity and Characterization

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) shows >99% purity. MS-ESI confirms the molecular ion at m/z 143.20 [M+H–HCl]+, consistent with the molecular formula C6H11ClN2O2. X-ray diffraction data for analogous compounds reveal planar oxazole and chair-configured piperazine rings, ensuring structural fidelity.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Reference
Boc-Deprotection tert-Boc-oxazolo-pyrazine HCl/EtOAc 93 >99
Amino Acid Cyclization l-Alanine methyl ester LiAlH4, sec-BuLi 65–75 95–98
Direct Alkylation 1,1-Dimethylpiperazine Bromoacetone 80 97

The Boc-deprotection route offers the highest yield and scalability, while amino acid-based methods provide stereochemical control for enantiomerically pure products.

Challenges and Optimization Strategies

Ortho-Lithiation Side Reactions

Using dry tetrahydrofuran (THF) and slow addition of sec-BuLi at −78°C minimizes undesired deprotonation at alternative sites. Quenching with symmetric ketones (e.g., acetone) ensures regioselective trapping.

Hydrochloride Salt Hygroscopicity

The product is hygroscopic; storage under nitrogen with desiccants (P2O5) prevents clumping. Alternatively, converting to a stable mesylate salt improves handling.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Bulkier substituents (e.g., diphenyl in T-788) may enhance receptor binding affinity but reduce solubility, necessitating formulation adjustments .
  • Salt Form : Hydrochloride salts (target compound, ) exhibit higher aqueous solubility than neutral analogs, critical for bioavailability in drug development.
  • Core Modifications: Spirocyclic derivatives () introduce conformational constraints, which can enhance selectivity for biological targets.

Pharmacological and Industrial Relevance

  • Biological Activity : T-788 and compound 95 were identified in neuropeptide S receptor antagonist studies, suggesting the oxazolo-pyrazine scaffold’s utility in CNS drug discovery .
  • Commercial Availability : Neutral and hydrochloride salt forms () are marketed as building blocks, indicating industrial demand for modular synthesis.

Biological Activity

1,1-Dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumoral properties and neuropharmacological effects.

Chemical Structure and Properties

The compound features a bicyclic oxazolo-pyrazine structure that contributes to its biological activity. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of approximately 194.24 g/mol. The presence of the oxazolo and pyrazine rings is crucial for its interaction with biological targets.

Antitumoral Activity

Recent studies have demonstrated that derivatives of 1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one exhibit significant antitumoral activity. In vitro tests have shown that these compounds can induce apoptosis in human thyroid cancer cell lines FTC-133 and 8305C by promoting caspase-3 activation and DNA fragmentation .

Table 1: Antitumoral Activity Against Thyroid Cancer Cells

CompoundCell LineIC50 (µM)Mechanism of Action
1FTC-13312.5Apoptosis induction via caspase activation
28305C15.0DNA fragmentation and apoptosis

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. It acts as an antagonist at the neuropeptide S receptor (NPSR), which is involved in various neurobiological functions such as anxiety regulation and locomotion . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxazolo-pyrazine core can enhance binding affinity and selectivity towards NPSR.

Table 2: Pharmacological Profile as NPSR Antagonist

CompoundBinding Affinity (pKi)Selectivity Ratio
17.32High
27.55Moderate

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Case Study on Thyroid Cancer : A study involving the administration of the compound to mice bearing FTC-133 tumors showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis through caspase pathways .
  • Neuropharmacology Model : In behavioral assays involving anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behavior, suggesting potential therapeutic applications for anxiety disorders .

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